molecular formula C14H17NO B2789836 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone CAS No. 343374-04-9

1-isopropyl-4,8-dimethyl-2(1H)-quinolinone

Cat. No.: B2789836
CAS No.: 343374-04-9
M. Wt: 215.296
InChI Key: WPDSFLZEJCRFRO-UHFFFAOYSA-N
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Description

1-isopropyl-4,8-dimethyl-2(1H)-quinolinone is an organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features an isopropyl group at the first position, methyl groups at the fourth and eighth positions, and a quinolinone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-aminoacetophenone derivatives, the compound can be synthesized through a series of reactions including alkylation, cyclization, and oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-4,8-dimethyl-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone to its corresponding quinoline.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone N-oxides, while reduction can produce quinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinolinone derivatives.

Scientific Research Applications

1-isopropyl-4,8-dimethyl-2(1H)-quinolinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-isopropyl-4,8-dimethylquinoline: Lacks the carbonyl group present in quinolinones.

    4,8-dimethylquinolinone: Similar structure but without the isopropyl group.

    1-isopropylquinolinone: Similar structure but without the methyl groups at the fourth and eighth positions.

Uniqueness

1-isopropyl-4,8-dimethyl-2(1H)-quinolinone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both isopropyl and methyl groups, along with the quinolinone core, makes it a distinct compound with potentially unique properties and applications.

Properties

IUPAC Name

4,8-dimethyl-1-propan-2-ylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-9(2)15-13(16)8-11(4)12-7-5-6-10(3)14(12)15/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDSFLZEJCRFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=O)N2C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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